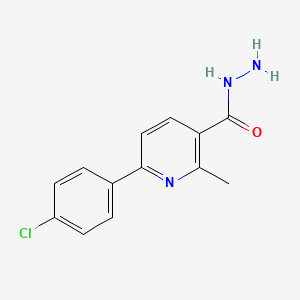
6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide (6-FPM) is a novel compound that has recently been studied for its potential applications in scientific research. It is a synthetic compound with a structure that is similar to that of phenethylamines, a class of compounds with known psychoactive effects. 6-FPM has been studied for its potential as a research tool to study the effects of psychotropic compounds on the central nervous system.
作用機序
6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide acts as an agonist at the 5-HT2A receptor, which is a G-protein coupled receptor that is involved in the regulation of mood and behavior. It has been shown to activate the receptor and induce a conformational change that leads to the activation of the G-protein. This activation of the G-protein leads to the activation of downstream signaling pathways that are involved in the regulation of mood and behavior. In addition, this compound has been shown to be a potent inhibitor of the monoamine reuptake transporters, which are responsible for the reuptake of neurotransmitters such as serotonin and dopamine. This inhibition leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can lead to changes in behavior and mood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to activate the 5-HT2A receptor, which leads to the activation of downstream signaling pathways that are involved in the regulation of mood and behavior. In addition, this compound has been shown to be a potent inhibitor of the monoamine reuptake transporters, which leads to an increase in the concentration of neurotransmitters such as serotonin and dopamine in the synaptic cleft. This can lead to changes in behavior and mood. In addition, this compound has been shown to have a protective effect on neuronal cells, which may be due to its antioxidant properties.
実験室実験の利点と制限
6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, which makes it easy to obtain in large quantities for experiments. In addition, it has been shown to be a potent agonist at the 5-HT2A receptor and a potent inhibitor of the monoamine reuptake transporters, which makes it a promising tool for studying the effects of psychotropic compounds on the central nervous system. However, there are some limitations to the use of this compound in laboratory experiments. It is not approved for human or animal use, so experiments with this compound must be conducted in vitro or in animal models. In addition, the effects of this compound on the central nervous system are not yet fully understood, so further research is needed to better understand its effects.
将来の方向性
There are several potential future directions for the study of 6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide. One potential direction is to further study the effects of this compound on the central nervous system. This could include studying the effects of this compound on behavior and mood in animal models, as well as studying the molecular mechanisms by which this compound affects the central nervous system. In addition, further research could be done to investigate the potential therapeutic applications of this compound, such as its potential use as an antidepressant or anxiolytic. Finally, further research could be done to investigate the potential side effects of this compound, as well as its potential for abuse.
合成法
6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide can be synthesized from 4-fluorophenylacetonitrile, which is a precursor to the compound. The synthesis of this compound involves a three-step process that begins with the reaction of 4-fluorophenylacetonitrile with pyridine to form 4-fluorophenyl-2-methylpyridine. This intermediate is then reacted with hydrazine to form the final product, this compound. This synthesis method is relatively simple and can be easily performed in a laboratory setting.
科学的研究の応用
6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide has been studied for its potential use as a research tool to study the effects of psychotropic compounds on the central nervous system. It has been shown to be a potent agonist at the 5-HT2A receptor, a receptor that is involved in the regulation of mood and behavior. In addition, this compound has been shown to be a potent inhibitor of the monoamine reuptake transporters, which are responsible for the reuptake of neurotransmitters such as serotonin and dopamine. These properties make this compound a promising tool for studying the effects of psychotropic compounds on the central nervous system.
特性
IUPAC Name |
6-(4-fluorophenyl)-2-methylpyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-8-11(13(18)17-15)6-7-12(16-8)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAGKFNSBDOINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














